molecular formula C6H6BrClN2 B3366455 4-Bromo-6-chlorobenzene-1,3-diamine CAS No. 1373233-06-7

4-Bromo-6-chlorobenzene-1,3-diamine

Cat. No.: B3366455
CAS No.: 1373233-06-7
M. Wt: 221.48 g/mol
InChI Key: XLFAULRHOWFXTG-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two amino groups at the 4, 6, 1, and 3 positions, respectively

Preparation Methods

The synthesis of 4-Bromo-6-chlorobenzene-1,3-diamine typically involves multi-step reactions starting from benzene derivatives. One common method is electrophilic aromatic substitution, where benzene undergoes bromination and chlorination to introduce the bromine and chlorine substituents. The amino groups are then introduced through nitration followed by reduction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-6-chlorobenzene-1,3-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate. Conversely, nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds, which are useful in dye synthesis

Scientific Research Applications

4-Bromo-6-chlorobenzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-6-chlorobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The halogen atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Bromo-6-chlorobenzene-1,3-diamine can be compared with other halogenated benzene derivatives such as:

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

These compounds share similar structural features but differ in the position of the halogen substituents. The unique arrangement of bromine, chlorine, and amino groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

4-bromo-6-chlorobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFAULRHOWFXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288042
Record name 1,3-Benzenediamine, 4-bromo-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-06-7
Record name 1,3-Benzenediamine, 4-bromo-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 4-bromo-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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